Leoheteronin D
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Overview
Description
This plant is traditionally used in Vietnamese medicine for treating various ailments such as menstrual pain, high blood pressure, and heart disorders . Leoheteronin D is one of several diterpenoids identified in this plant, which have shown potential biological activities.
Preparation Methods
The preparation of Leoheteronin D involves the extraction of dried aerial parts of Leonurus heterophyllus using methanol (MeOH). The extract is then fractionated using solvents of increasing polarity, such as n-hexane, ethyl acetate, and 1-butanol (1-BuOH). The n-hexane-soluble fraction is further separated using silica gel open-column chromatography, octadecyl silica (ODS) gel open-column chromatography, and repeated preparative ODS high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Leoheteronin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of labdane-type diterpenoids.
Medicine: The compound’s anti-inflammatory and antioxidant properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of Leoheteronin D involves its interaction with molecular targets such as cholinesterase enzymes. By inhibiting these enzymes, this compound can potentially modulate neurotransmitter levels in the brain, which is beneficial in conditions like Alzheimer’s disease. The compound’s antioxidant properties also contribute to its protective effects against oxidative stress .
Comparison with Similar Compounds
Leoheteronin D is part of a group of labdane-type diterpenoids isolated from Leonurus heterophyllus. Similar compounds include:
- Leoheteronin A
- Leoheteronin B
- Leoheteronin C
- Leoheteronin E
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific inhibitory activity against cholinesterase enzymes, which is not as pronounced in some of the other related compounds .
Properties
IUPAC Name |
(2S,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17?,19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOHDQKUMQKLMP-CZUZFAPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CCC1[C@]2(CCCC([C@@H]2CC[C@]1(C)O)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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